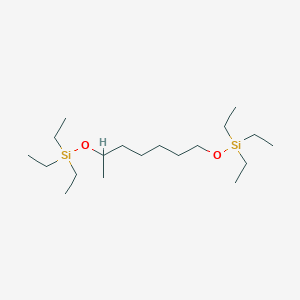
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry. The presence of silicon atoms in the molecular structure imparts unique properties to the compound, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane typically involves the reaction of organosilicon precursors with appropriate organic reagents. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and chromatography helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups such as halogens or alkyl groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Halogenating agents like chlorine or bromine; reactions may require the presence of a catalyst or specific reaction conditions such as UV light or heat.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Scientific Research Applications
3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings, which have applications in electronics, automotive, and construction industries.
Mechanism of Action
The mechanism of action of 3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane involves its interaction with specific molecular targets and pathways. The silicon atoms in the compound can form stable bonds with various functional groups, allowing it to participate in diverse chemical reactions. The compound’s unique structure enables it to interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tetraethylmethane: A branched alkane with similar structural features but lacks the silicon and oxygen atoms present in 3,3,12,12-Tetraethyl-5-methyl-4,11-dioxa-3,12-disilatetradecane.
Tetraethylsilane: Contains silicon atoms but differs in the overall molecular structure and properties.
Tetraethylgermanium: Similar to tetraethylsilane but with germanium atoms instead of silicon.
Uniqueness
This compound is unique due to the presence of both silicon and oxygen atoms in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
89984-46-3 |
|---|---|
Molecular Formula |
C19H44O2Si2 |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
triethyl(7-triethylsilyloxyheptan-2-yloxy)silane |
InChI |
InChI=1S/C19H44O2Si2/c1-8-22(9-2,10-3)20-18-16-14-15-17-19(7)21-23(11-4,12-5)13-6/h19H,8-18H2,1-7H3 |
InChI Key |
ZAWFXLWKHKPXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCCCCC(C)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















